(4-iodobutyl)Benzene

Nucleophilic Alkylation Synthetic Efficiency Leaving Group Reactivity

(4-Iodobutyl)benzene (CAS 64283-87-0) is a primary alkyl iodide featuring a terminal iodine atom on a four-carbon chain attached to a phenyl ring. This structure imparts a unique combination of electrophilic reactivity at the iodine-bearing carbon and lipophilic character from the aromatic group, making it a valuable alkylating agent and intermediate.

Molecular Formula C10H13I
Molecular Weight 260.11 g/mol
CAS No. 64283-87-0
Cat. No. B1315382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-iodobutyl)Benzene
CAS64283-87-0
Molecular FormulaC10H13I
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCI
InChIInChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyLQNMGMMOHCDYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobutylbenzene (CAS 64283-87-0) as an Alkylating Agent and Synthetic Intermediate: Procurement-Relevant Characteristics


(4-Iodobutyl)benzene (CAS 64283-87-0) is a primary alkyl iodide featuring a terminal iodine atom on a four-carbon chain attached to a phenyl ring. This structure imparts a unique combination of electrophilic reactivity at the iodine-bearing carbon and lipophilic character from the aromatic group, making it a valuable alkylating agent and intermediate . Its reactivity profile is dominated by the C–I bond, which participates readily in nucleophilic substitution reactions, enabling the introduction of the 4-phenylbutyl moiety into target molecules under relatively mild conditions [1].

Why In-Class Alkyl Halides Cannot Substitute for (4-Iodobutyl)benzene in Key Transformations


Substituting (4-iodobutyl)benzene with a closely related analog—such as the corresponding bromide or chloride, or an iodinated homolog with a different alkyl chain length—carries a high risk of synthetic failure. The reactivity of primary alkyl iodides is fundamentally different from that of bromides and chlorides; iodide is a superior leaving group, enabling reactions to proceed at lower temperatures and with higher efficiency [1]. Furthermore, the four-carbon linker in (4-iodobutyl)benzene is optimal for introducing a phenylbutyl moiety that fits precisely into the binding pockets of certain biological targets, where a one-carbon variation can abolish activity .

Quantitative Differentiation of (4-Iodobutyl)benzene Against Structural Analogs


Enhanced Alkylation Yield of (4-Iodobutyl)benzene Relative to 4-Bromobutylbenzene in Nucleophilic Substitution

In direct comparative studies, (4-iodobutyl)benzene demonstrates significantly higher reactivity than the corresponding bromide in nucleophilic alkylation reactions. When reacted with substituted pyridines under identical conditions, the iodo-derivative achieved 85% alkylation yield, compared to only 65% for the 4-bromobutyl analog [1]. This 20-percentage-point increase in yield translates to substantially higher material efficiency and reduced purification burden.

Nucleophilic Alkylation Synthetic Efficiency Leaving Group Reactivity

Superior Leaving Group Ability of Iodide Over Bromide and Chloride in Phenylbutyl Halides

The reactivity of (4-iodobutyl)benzene in nucleophilic substitution is fundamentally governed by the exceptional leaving group ability of iodide. Among the halogens, the relative reaction rates for nucleophilic displacement follow the order I > Br > Cl, with iodide being the best leaving group [1]. In practical terms, isotopic exchange studies on 4-phenylbutyl iodide at 56 °C yielded a measurable rate constant that decreased markedly with increasing carbon chain length, confirming that the terminal C–I bond undergoes facile cleavage under mild thermal conditions [2].

Nucleophilic Substitution Reaction Kinetics Leaving Group

Chain-Length Specificity: The Four-Carbon Spacer in (4-Iodobutyl)benzene is Optimal for Aromatase Inhibitor Activity

In a systematic structure–activity relationship study of 2-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones as aromatase inhibitors, the inhibitory potency was found to be highly dependent on the length of the alkyl spacer. The four-carbon linker provided by (4-iodobutyl)benzene gave optimal enzyme inhibition, whereas analogs with shorter (C1–C3) or longer chains exhibited markedly reduced activity . This chain-length specificity is attributed to the precise positioning of the phenyl group within the enzyme's hydrophobic binding pocket.

Medicinal Chemistry Structure-Activity Relationship Aromatase Inhibition

Chain-Length Dependent Reactivity: 4-Phenylbutyl Iodide Exhibits Slower Exchange Kinetics than Shorter-Chain Homologs

Isotope exchange studies at 56 °C in absolute ethanol revealed that the rate constant for exchange between 4-phenylbutyl iodide and I¹³¹-labeled potassium iodide is significantly lower than those for 2-phenylethyl iodide and 3-phenylpropyl iodide [1]. An appreciable decrease in rate constant was observed with increasing number of carbon atoms in the chain, providing a quantitative basis for differentiating the reactivity of (4-iodobutyl)benzene from its shorter-chain homologs.

Isotopic Exchange Kinetics Reactivity Alkyl Chain Effects

Physical Property Differentiation: Boiling Point and Density of (4-Iodobutyl)benzene vs. 4-Bromobutylbenzene

(4-Iodobutyl)benzene exhibits distinct physical properties that can influence handling and purification strategies. It has a reported boiling point of 148–151 °C at 15 Torr and a predicted density of 1.494 g/cm³ [1]. In contrast, 4-bromobutylbenzene boils at a lower temperature (approximately 130–132 °C at 15 Torr) and has a lower density (~1.3 g/cm³) [2]. These differences, while not necessarily indicative of superior performance, are critical for procurement and process design: they affect solvent compatibility, distillation parameters, and storage requirements.

Physical Properties Purification Handling

Procurement-Driven Application Scenarios for (4-Iodobutyl)benzene


Medicinal Chemistry: Synthesis of Potent Aromatase Inhibitors

Based on direct evidence from structure–activity relationship studies, (4-iodobutyl)benzene is the alkylating agent of choice for introducing the optimal four-carbon phenylbutyl spacer into androsta-1,4-diene-3,17-dione-derived aromatase inhibitors . Using a shorter or longer chain analog will result in suboptimal enzyme inhibition. Procurement should specify CAS 64283-87-0 to ensure the correct chain length.

High-Efficiency Alkylation in Complex Molecule Synthesis

When nucleophilic alkylation of sensitive substrates (e.g., heterocycles, protected amines) is required, (4-iodobutyl)benzene offers a 20% absolute yield advantage over the corresponding bromide . This efficiency gain is particularly valuable in multi-step syntheses where intermediate yields are cumulative. Researchers should procure the iodide specifically rather than assuming the bromide is a suitable substitute.

Process Development: Reaction Optimization with Predictable Kinetics

The well-characterized isotopic exchange kinetics of 4-phenylbutyl iodide provide a quantitative framework for predicting reaction rates . Process chemists can leverage this data to design scalable alkylation steps with controlled exotherms and predictable completion times, avoiding the uncertainty associated with less-studied analogs.

Dopamine D2 Receptor Ligand Modification

The introduction of a phenylbutyl group via (4-iodobutyl)benzene has been demonstrated as a key structural modification to reduce binding affinity to dopamine D2 receptors in pimozide-derived T-type calcium channel inhibitors . This specific application underscores the critical importance of the exact phenylbutyl moiety—substitution with a phenylpropyl or phenylpentyl group would not achieve the same pharmacological profile.

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